BenchChemオンラインストアへようこそ!

2-(2-Furyl)-4H-1,3-benzothiazine-4-one

MIF binding apoptosis inhibition cardioprotection

This 2-furyl-substituted benzothiazinone is the exact compound from the Takeda patent, essential for studying MIF-mediated apoptosis inhibition (MEC 0.010 μM for analogs). Purchasing ensures direct SAR comparisons within the patent-defined series. Differentiated from BTZO-1 by its furan electronics, it offers a distinct binding profile. Only 19% patent yield creates a clear process R&D benchmark—improve on this baseline. Confirmed identity via mp 170–171.5 °C and unique IR signature eliminates cross-contamination risk.

Molecular Formula C12H7NO2S
Molecular Weight 229.26 g/mol
Cat. No. B8364204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Furyl)-4H-1,3-benzothiazine-4-one
Molecular FormulaC12H7NO2S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CO3
InChIInChI=1S/C12H7NO2S/c14-11-8-4-1-2-6-10(8)16-12(13-11)9-5-3-7-15-9/h1-7H
InChIKeyOWJNTUJZDALOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furyl)-4H-1,3-benzothiazine-4-one: Procurement Specifications & Core Pharmacophore Identity


2-(2-Furyl)-4H-1,3-benzothiazine-4-one is a heterocyclic small molecule (C12H7NO2S, MW 229.26 g/mol) belonging to the 1,3-benzothiazin-4-one class. It is defined by a 2-furyl substituent on the thiazine ring, distinguishing it from other 2-aryl/heteroaryl analogs [1]. The compound was developed as part of a Takeda Pharmaceutical program targeting macrophage migration inhibitory factor (MIF) binding and apoptosis inhibition, with potential applications in cardiovascular and inflammatory diseases [2].

Why Generic 1,3-Benzothiazin-4-one Substitution Fails: The Critical Role of the 2-Furyl Moiety


Substituting 2-(2-furyl)-4H-1,3-benzothiazine-4-one with a generic 1,3-benzothiazin-4-one is not scientifically valid because the 2-position heteroaryl substituent is a primary driver of MIF binding affinity and apoptosis inhibitory potency. The Takeda patent family explicitly demonstrates that distinct 2-substituents (pyridyl, furyl, thienyl, etc.) generate compounds with differentiated pharmacological profiles [1]. For instance, the MIF-binding benzothiazinone BTZO-1 (a structurally related analog) exhibits a binding Kd of 68.6 nM, a property that is exquisitely sensitive to the nature of the 2-substituent [2]. Therefore, interchange with an unsubstituted or differently substituted benzothiazinone core risks complete loss of the MIF-targeted mechanism.

Quantitative Differentiation Guide: 2-(2-Furyl)-4H-1,3-benzothiazine-4-one vs. Closest Analogs


MIF Binding Affinity: Class-Level Potency Derived from the Benzothiazinone Pharmacophore

While a direct Kd value for 2-(2-furyl)-4H-1,3-benzothiazine-4-one is not publicly available in the extracted text, the benzothiazinone pharmacophore is validated as a high-affinity MIF binder. The structurally related derivative BTZO-1 binds to human MIF with a Kd of 68.6 nM [1]. The Takeda patent explicitly claims MIF binding ability for the 2-furyl-substituted compound as part of the same structural class [2]. This class-level inference supports the compound's intended mechanism, differentiating it from non-benzothiazinone MIF inhibitors which often exhibit micromolar potency.

MIF binding apoptosis inhibition cardioprotection

Cardiomyocyte Apoptosis Inhibition: Minimum Effective Concentration (MEC) Benchmarking

The Takeda patent family reports MEC values for apoptosis inhibition in neonatal rat cardiomyocytes for several 2-substituted benzothiazinones. Two pyridyl-substituted analogs (compounds II and III) exhibited MECs of 0.019 μM and 0.010 μM, respectively [1]. Although the precise MEC for 2-(2-furyl)-4H-1,3-benzothiazine-4-one is not enumerated in the accessible text, the patent claims the furyl derivative as an apoptosis inhibitor within the same assay system [2]. This establishes a potency benchmark in the low nanomolar range for the class, against which the 2-furyl compound can be positioned by analogy.

cardiomyocyte apoptosis cardioprotection oxidative stress

Synthetic Yield and Scalability: 2-Furyl vs. 2-Thienyl Direct Comparison

In the identical patent example series, 2-(2-furyl)-4H-1,3-benzothiazine-4-one was synthesized from methyl thiosalicylate and 2-furonitrile in the presence of triethylamine in refluxing toluene, yielding 19% after recrystallization [1]. The directly comparable 2-thienyl analog, produced by a slightly modified procedure in the same patent, achieved a yield of 60% [2]. This 3.2-fold yield difference highlights the significant impact of the heteroaryl nitrile reactivity on synthetic efficiency. Users requiring multi-gram quantities for in vivo studies should factor this yield differential into procurement and cost-planning decisions, as the 2-furyl compound may require larger precursor investments per unit mass of final product.

synthetic chemistry yield optimization process chemistry

Physicochemical Identity: Definitive Analytical Fingerprint for Quality Control

The patent provides a complete analytical fingerprint for 2-(2-furyl)-4H-1,3-benzothiazine-4-one: melting point 170.0-171.5 °C, diagnostic IR peaks at 1653 cm⁻¹ (C=O) and 1572 cm⁻¹ (C=N/C=C), and characteristic 1H-NMR signals at δ 6.65 (dd, J=1.8, 3.5 Hz) and δ 6.51 (dd, J=1.5, 5.0 Hz) [1]. Elemental analysis (Calc. C 62.87, H 3.08, N 6.11; Found C 62.84, H 2.92, N 6.23) confirms the empirical formula C12H7NO2S [1]. In contrast, the 2-thienyl analog exhibits a lower melting point (123.0-124.0 °C) and distinct IR carbonyl stretch at 1649 cm⁻¹ [2]. These orthogonal analytical parameters enable unambiguous compound identity verification and lot-to-lot consistency assessment, which is critical for reproducible pharmacology.

quality control compound authentication analytical chemistry

Optimal Application Scenarios for 2-(2-Furyl)-4H-1,3-benzothiazine-4-one Based on Verified Differentiation Evidence


Cardioprotection Research: MIF-Dependent Apoptosis Inhibition in Oxidative Stress Models

The compound is best suited for research programs investigating MIF-mediated cardioprotection, where the benzothiazinone class has demonstrated nanomolar apoptosis inhibition in neonatal rat cardiomyocytes (MEC as low as 0.010 μM for closely related analogs) [1]. The explicit patent claims for apoptosis inhibitory effect and MIF binding ability position this compound as a tool for studying ARE-mediated gene expression and oxidative stress-induced cell death pathways in cardiac tissue.

Pharmacophore Validation and Structure-Activity Relationship (SAR) Studies on the 2-Position

The 2-furyl substituent represents a distinct electronic and steric environment compared to 2-pyridyl or 2-thienyl analogs. The patent's side-by-side synthesis of furyl, thienyl, and pyridyl derivatives [1] makes this compound a critical SAR probe for mapping how heteroaryl electronics influence MIF binding affinity and apoptosis inhibition potency. Procurement enables direct, controlled comparisons within a single patent-defined chemical series.

Analytical Reference Standard for Benzothiazinone QC and Counterfeit Detection

The well-defined melting point (170.0-171.5 °C) and unique IR/1H-NMR signature [1] establish this compound as a robust reference standard. Its 47 °C melting point separation from the 2-thienyl analog [1] enables rapid identity confirmation by differential scanning calorimetry (DSC) or capillary melting point, reducing the risk of cross-contamination or misidentification in compound libraries.

Process Chemistry Optimization: Overcoming the 19% Yield Bottleneck

The patent-reported 19% synthetic yield [1] identifies a clear opportunity for process R&D. Research groups focused on route scouting, catalyst screening, or continuous flow synthesis can use this compound as a benchmark substrate, where yield improvements over the baseline 19% can be directly quantified and compared against the 60% baseline achieved for the 2-thienyl analog [1].

Quote Request

Request a Quote for 2-(2-Furyl)-4H-1,3-benzothiazine-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.